3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the dichlorophenyl groups: This step involves the use of a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Celecoxib: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
Uniqueness
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to its combination of dichlorophenyl groups and a nitro-substituted pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H13Cl4N5O2 |
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Molecular Weight |
497.2 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-4-methyl-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C20H13Cl4N5O2/c1-11-19(12-2-4-15(21)17(23)6-12)26-28(10-27-9-14(8-25-27)29(30)31)20(11)13-3-5-16(22)18(24)7-13/h2-9H,10H2,1H3 |
InChI Key |
JQAOPBJBFKJLTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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